Diastereoselectivity in 2-Substituted 4-Piperidinone Additions: CCl₃-TMS (9:1 dr) vs. CHCl₃/LiHMDS (≤2:1 dr)
In the key stereochemical step toward a β-secretase (BACE-1) inhibitor at Pfizer, the addition of the trichloromethyl anion to (S)-2-methyl-CBZ-4-piperidinone was compared under two distinct protocols. The traditional method—treatment of the ketone with CHCl₃ and LiHMDS at < −65 °C—gave the desired diastereomer with a ratio of approximately 2:1 and an isolated yield of ~46% for the major isomer [1]. When CCl₃-TMS, generated in situ from CHCl₃/TMS-Cl/LiHMDS and catalyzed by tetra-n-butylammonium acetate, was employed at 0 °C, the diastereomeric ratio improved to 9:1, with the isolated yield of the desired diastereomer reaching 78% after crystallization on a 1 kg scale with <0.1% of the undesired epimer [1]. The bulkier CCl₃-TMS reagent is credited with providing the enhanced facial selectivity.
| Evidence Dimension | Diastereomeric ratio (dr) for trichloromethyl addition to (S)-2-methyl-CBZ-4-piperidinone |
|---|---|
| Target Compound Data | dr = 9:1 (major:minor); isolated yield of desired diastereomer = 78% at 1 kg scale |
| Comparator Or Baseline | CHCl₃ / LiHMDS at < −65 °C: dr ≈ 2:1; isolated yield ~46% |
| Quantified Difference | 4.5-fold improvement in diastereomeric ratio (9:1 vs. 2:1); 1.7-fold increase in isolated yield (78% vs. 46%) |
| Conditions | CCl₃-TMS generated in situ from CHCl₃/TMS-Cl/LiHMDS in THF at −60 to −70 °C; reaction at 0 °C with 9 mol% nBu₄NOAc; TBAF/AcOH desilylation |
Why This Matters
For chiral pharmaceutical intermediates, a 9:1 vs. 2:1 diastereomeric ratio translates into a substantial reduction in purification burden, higher throughput, and lower cost of goods—factors that are decisive in procurement for process R&D.
- [1] Henegar, K. E.; Lira, R. J. Org. Chem. 2012, 77, 2999–3004. DOI: 10.1021/jo3001063 View Source
